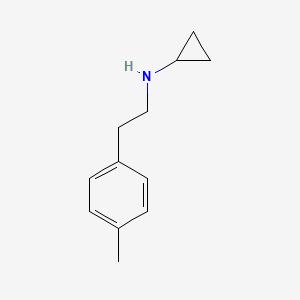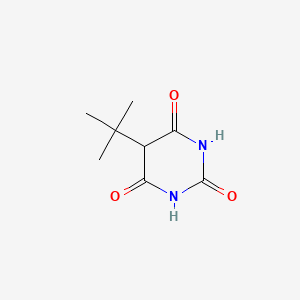
(2R,3R,4S,5R)-5-(2-amino-6-methylsulfanylpurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2R,3R,4S,5R)-5-(2-amino-6-methylsulfanylpurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol” is a synthetic nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These compounds are often used in medicinal chemistry for their potential therapeutic applications, particularly in antiviral and anticancer treatments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of nucleoside analogs typically involves the modification of natural nucleosides or the construction of the nucleoside structure from simpler precursors. The synthetic route for this compound would likely involve the following steps:
Glycosylation: The attachment of a sugar moiety to a purine or pyrimidine base.
Fluorination: Introduction of a fluorine atom at a specific position on the sugar moiety.
Amino and Methylsulfanyl Group Introduction: Functionalization of the purine base with amino and methylsulfanyl groups.
Industrial Production Methods
Industrial production of nucleoside analogs often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated synthesizers and continuous flow reactors to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group could yield a ketone or aldehyde, while substitution reactions could introduce new functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, nucleoside analogs are used as tools to study nucleic acid structure and function. They can be incorporated into DNA or RNA to investigate the effects of specific modifications on nucleic acid properties.
Biology
In biology, these compounds are used to study cellular processes involving nucleic acids, such as replication, transcription, and translation. They can also serve as probes to investigate enzyme mechanisms.
Medicine
In medicine, nucleoside analogs are widely used as antiviral and anticancer agents. They can inhibit viral replication by incorporating into viral DNA or RNA, leading to chain termination. In cancer therapy, they can interfere with DNA synthesis in rapidly dividing cells.
Industry
In the pharmaceutical industry, nucleoside analogs are used in the development of new drugs. They are also employed in diagnostic assays and as research reagents.
Mécanisme D'action
The mechanism of action of nucleoside analogs typically involves their incorporation into nucleic acids, where they disrupt normal cellular processes. For example, they can inhibit DNA polymerase or reverse transcriptase, enzymes essential for DNA replication and viral replication. The specific molecular targets and pathways involved would depend on the structure of the compound and its interactions with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3R,4S,5R)-5-(2-amino-6-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
- (2R,3R,4S,5R)-5-(2-amino-6-methylpurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
Uniqueness
The uniqueness of the compound lies in its specific functional groups, such as the methylsulfanyl group, which can confer unique biological activity and specificity. The presence of the fluorine atom can also enhance the compound’s stability and binding affinity to target enzymes.
Propriétés
Formule moléculaire |
C11H14FN5O3S |
|---|---|
Poids moléculaire |
315.33 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-5-(2-amino-6-methylsulfanylpurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H14FN5O3S/c1-21-9-6-8(15-11(13)16-9)17(3-14-6)10-5(12)7(19)4(2-18)20-10/h3-5,7,10,18-19H,2H2,1H3,(H2,13,15,16)/t4-,5+,7-,10-/m1/s1 |
Clé InChI |
SLPSXWQJKHAIQV-GQTRHBFLSA-N |
SMILES isomérique |
CSC1=NC(=NC2=C1N=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)N |
SMILES canonique |
CSC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 5,5,5-trifluoro-4-[(4-nitrophenyl)hydrazinylidene]pentanoate](/img/structure/B13924588.png)











